6-Acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3h)-one
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Overview
Description
PMID30185082-Compound-55 is a potent inhibitor of EPHA2, EPHA4, and Cyclin G-associated Kinase (GAK). It has shown significant antiviral activity, particularly in preventing dengue virus infection of Huh7 liver cells . This compound is a synthetic organic molecule and is part of a class of 2,8-Disubstituted-1,5-naphthyridine derivatives .
Preparation Methods
The synthetic routes for PMID30185082-Compound-55 involve multiple steps, including the formation of the naphthyridine core and subsequent substitution reactions. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained. Industrial production methods may involve scaling up these reactions in larger reactors with optimized conditions to maximize yield and purity .
Chemical Reactions Analysis
PMID30185082-Compound-55 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens or nucleophiles such as hydroxide ions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
PMID30185082-Compound-55 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of EPHA2, EPHA4, and GAK.
Biology: It is used to investigate the role of these kinases in cellular processes and disease mechanisms.
Medicine: It has potential therapeutic applications in treating diseases such as cancer and viral infections.
Industry: It may be used in the development of new antiviral drugs and other therapeutic agents .
Mechanism of Action
PMID30185082-Compound-55 exerts its effects by inhibiting the activity of EPHA2, EPHA4, and GAK. These kinases are involved in various cellular pathways, including cell signaling, proliferation, and survival. By inhibiting these kinases, the compound can disrupt these pathways and exert its antiviral and anticancer effects .
Comparison with Similar Compounds
PMID30185082-Compound-55 is unique in its ability to inhibit multiple kinases with high potency. Similar compounds include other kinase inhibitors such as:
EPHA2/GAK-IN-1: Another potent inhibitor of EPHA2 and GAK.
MMV024101: A related 2,8-Disubstituted-1,5-naphthyridine derivative with similar biological activity .
These compounds share similar structures and mechanisms of action but may differ in their potency, selectivity, and therapeutic applications.
Properties
Molecular Formula |
C23H26FN3O3 |
---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
6-acetyl-3-[4-[4-(4-fluorophenyl)piperazin-1-yl]butyl]-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C23H26FN3O3/c1-17(28)18-4-9-21-22(16-18)30-23(29)27(21)11-3-2-10-25-12-14-26(15-13-25)20-7-5-19(24)6-8-20/h4-9,16H,2-3,10-15H2,1H3 |
InChI Key |
VGDFDVKDWFJQHD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)N(C(=O)O2)CCCCN3CCN(CC3)C4=CC=C(C=C4)F |
Synonyms |
6-acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo(d)oxazol-2(3H)-one 6-acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo(d)oxazol-2(3H)-one dihydrochloride SN 79 cpd SN-79 cpd |
Origin of Product |
United States |
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